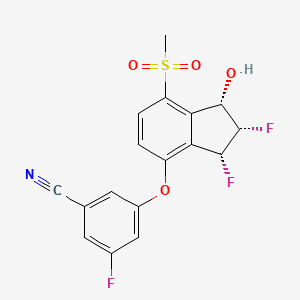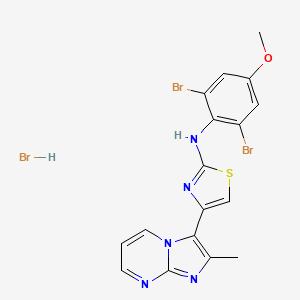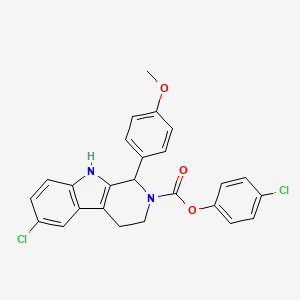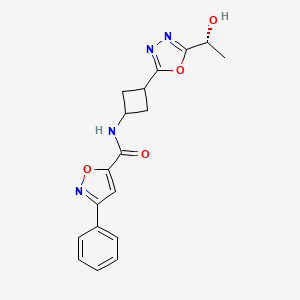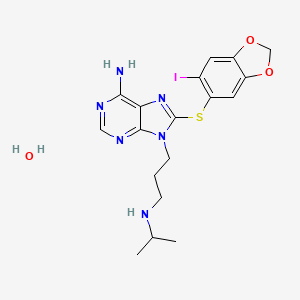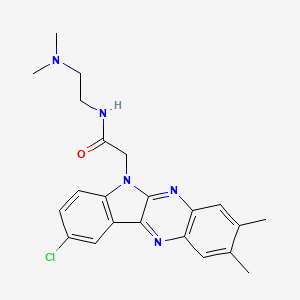
Rabeximod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rabeximod, also known as ROB-803; is an immunomodulator agent. Rabeximod is effective in reducing disease severity of mouse models of autoimmune disorders. Rabeximod suppresses arthritis by preventing activation of inflammatory cells, most likely macrophages, in a time dependent fashion, downstream of TLR2 and TLR4 stimulation. Anti-inflammatory treatment of traumatic brain injury with Rabeximod reduces cerebral antigen presentation in mice.
科学的研究の応用
Impact on Pro-inflammatory Cells
Efficacy in Mouse Models of Autoimmune Disorders
Rabeximod has demonstrated efficacy in reducing disease severity in mouse models of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS). The drug was found to efficiently prevent arthritis and encephalomyelitis in mice, correlating with the timepoint of cell migration into the joints. This suggests Rabeximod's potential as a therapeutic substance for MS and RA (Hultqvist et al., 2008).
Role in Arthritis Severity and TLR Activation
Further research has highlighted Rabeximod's role in suppressing arthritis by preventing the activation of inflammatory cells. The study focused on how Rabeximod operates on inflammatory cells in a mouse model of collagen antibody-induced arthritis (CAIA). The drug's effects were observed downstream of Toll-like receptor (TLR) activation, indicating that it suppresses arthritis by preventing activation of inflammatory cells, likely macrophages, in a time-dependent fashion (Hultqvist et al., 2010).
特性
CAS番号 |
872178-65-9 |
|---|---|
製品名 |
Rabeximod |
分子式 |
C22H24ClN5O |
分子量 |
409.918 |
IUPAC名 |
2-(9-chloro-2,3-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29) |
InChIキー |
PDNNUMNEXITLCZ-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(C)C)CN(C1=NC2=CC(C)=C(C)C=C2N=C13)C4=C3C=C(Cl)C=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ROB-803; ROB-803; ROB-803; Rabeximod. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



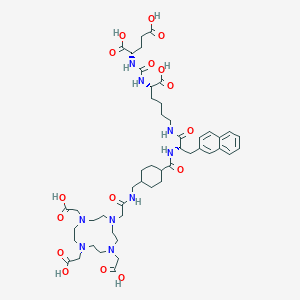
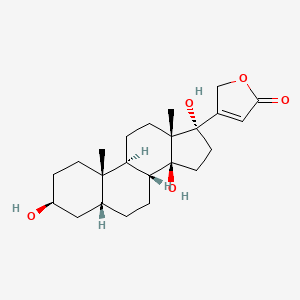
![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
